molecular formula C17H14ClN3O3 B7690876 N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide

Cat. No. B7690876
M. Wt: 343.8 g/mol
InChI Key: HJOMDNWKVJPASR-UHFFFAOYSA-N
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Description

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, also known as CM-272, is a promising compound that has attracted significant attention in the field of medicinal chemistry. This compound has shown great potential for the treatment of various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves the inhibition of the proteasome, a complex protein structure that plays a critical role in the degradation of intracellular proteins. By inhibiting the proteasome, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide disrupts the normal cellular processes that are essential for cancer cell survival, leading to cell death.
Biochemical and Physiological Effects:
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to inhibit the growth and proliferation of cancer cells, as well as to suppress angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). These effects are mediated by the inhibition of the proteasome, which leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of novel cancer therapies. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been shown to possess anti-inflammatory activity, which may have implications for the treatment of inflammatory diseases. However, one of the limitations of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide is its poor solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research and development of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide in vivo, which will provide valuable information on its efficacy and safety in animal models. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide, which will aid in the development of more effective therapies. Finally, the potential of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide involves a multi-step process that starts with the reaction of 2-chlorobenzonitrile with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then reacted with hydrazine hydrate to obtain 2-chlorophenyl hydrazine. The next step involves the reaction of 2-chlorophenyl hydrazine with ethyl 2-(4-methoxyphenyl) acetate in the presence of sodium ethoxide to obtain 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole. Finally, the reaction of 2-(2-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole with 4-methoxybenzoyl chloride in the presence of triethylamine yields N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide.

Scientific Research Applications

N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzamide has been found to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-23-12-8-6-11(7-9-12)17(22)19-10-15-20-16(21-24-15)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOMDNWKVJPASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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